molecular formula C17H34O3S2 B12569292 S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate CAS No. 489751-56-6

S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate

Cat. No.: B12569292
CAS No.: 489751-56-6
M. Wt: 350.6 g/mol
InChI Key: OBYMQIYDMAVJBU-UHFFFAOYSA-N
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Description

S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is a chemical compound known for its unique structure and properties It is an ester of ethanethioic acid and features a sulfonyl group attached to a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate typically involves the reaction of ethanethioic acid with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include ethanethioic acid, nonane-1-sulfonyl chloride, and a suitable base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form thiols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Sulfonamide or sulfonate esters.

Scientific Research Applications

S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • S-[6-(4-Biphenylyl)hexyl] ethanethioate
  • S-(6-nonylsulfonylhexyl) ethanethioate

Uniqueness

S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is unique due to its specific alkyl chain length and the presence of both sulfonyl and ester functional groups

Properties

CAS No.

489751-56-6

Molecular Formula

C17H34O3S2

Molecular Weight

350.6 g/mol

IUPAC Name

S-(6-nonylsulfonylhexyl) ethanethioate

InChI

InChI=1S/C17H34O3S2/c1-3-4-5-6-7-9-12-15-22(19,20)16-13-10-8-11-14-21-17(2)18/h3-16H2,1-2H3

InChI Key

OBYMQIYDMAVJBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCS(=O)(=O)CCCCCCSC(=O)C

Origin of Product

United States

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